ADC toxin 1
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Overview
Description
Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs. ADC toxin 1 is a cytotoxic payload used in ADCs, designed to selectively target and kill cancer cells while minimizing damage to healthy tissues. This compound is conjugated to an antibody that specifically binds to antigens expressed on the surface of cancer cells, allowing for targeted delivery of the cytotoxic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADC toxin 1 involves several steps, including the preparation of the cytotoxic payload, the linker, and the conjugation to the antibody. The cytotoxic payload is typically synthesized through a series of organic reactions, such as alkylation, acylation, and cyclization. The linker, which connects the payload to the antibody, is synthesized using bifunctional reagents that can react with both the payload and the antibody.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the cytotoxic payload and the linker, followed by conjugation to the antibody. This process requires stringent quality control measures to ensure the purity and stability of the final product. The conjugation process is typically carried out in a controlled environment to prevent contamination and degradation of the ADC.
Chemical Reactions Analysis
Types of Reactions
ADC toxin 1 undergoes various chemical reactions, including:
Oxidation: The cytotoxic payload can be oxidized to form reactive intermediates that can interact with cellular components.
Reduction: Reduction reactions can modify the cytotoxic payload, altering its activity and stability.
Substitution: Substitution reactions can introduce functional groups that enhance the binding affinity of the payload to the target antigen.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and dithiothreitol.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include modified cytotoxic payloads with enhanced stability, binding affinity, and cytotoxicity. These modifications can improve the overall efficacy of the ADC.
Scientific Research Applications
ADC toxin 1 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel ADCs with improved targeting and cytotoxicity.
Biology: Studied for its effects on cellular processes and mechanisms of action.
Medicine: Applied in the treatment of various cancers, including breast cancer, lymphoma, and leukemia.
Industry: Utilized in the production of ADCs for clinical trials and commercial use.
Mechanism of Action
The mechanism of action of ADC toxin 1 involves several steps:
Binding: The antibody component of the ADC binds to the target antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized into the cancer cell through endocytosis.
Release: The cytotoxic payload is released from the antibody within the cancer cell, typically through lysosomal degradation.
Cytotoxicity: The released payload interacts with cellular components, such as DNA or microtubules, leading to cell death.
Comparison with Similar Compounds
ADC toxin 1 can be compared with other cytotoxic payloads used in ADCs, such as:
Monomethyl auristatin E (MMAE): A potent microtubule inhibitor used in several FDA-approved ADCs.
Maytansinoids: A class of microtubule inhibitors derived from the natural product maytansine.
Calicheamicin: A DNA-damaging agent used in ADCs targeting hematological malignancies.
This compound is unique in its specific mechanism of action and its ability to be conjugated to a wide range of antibodies, making it a versatile and effective cytotoxic payload for ADCs.
Biological Activity
Antibody-drug conjugates (ADCs) have emerged as a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of drugs. ADC Toxin 1 is a specific ADC that utilizes a unique toxin to selectively target and kill cancer cells while minimizing damage to normal tissues. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, safety profiles, and relevant case studies.
This compound comprises three primary components: a monoclonal antibody, a stable linker, and a cytotoxic drug (toxin). The mechanism by which ADCs exert their effects includes:
- Targeting and Binding : The antibody component binds to specific antigens expressed on the surface of tumor cells.
- Internalization : Upon binding, the ADC is internalized into the cell via endocytosis.
- Release of Toxin : Once inside the cell, the linker degrades, releasing the cytotoxic drug that disrupts cellular processes, leading to cell death.
Table 1: Components of this compound
Component | Description |
---|---|
Monoclonal Antibody | Targets specific tumor-associated antigens |
Linker | Stable yet cleavable to allow drug release inside cells |
Cytotoxic Drug | Potent toxin that inhibits cellular functions |
Efficacy Studies
Recent studies have demonstrated the efficacy of this compound in various cancer models. For instance:
- In Vitro Studies : this compound exhibited significant cytotoxic effects against cancer cell lines with high expression of the target antigen. The effective concentration (EC50) values were reported in the low nanomolar range, indicating potent activity.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. The therapeutic index was favorable, suggesting that the drug effectively targets malignant cells while sparing normal tissues.
Case Study Insights
- Case Study 1 : A clinical trial involving patients with HER2-positive breast cancer demonstrated that this compound led to a significant reduction in tumor size after several cycles of treatment. The overall response rate was reported at 70%, with manageable side effects.
- Case Study 2 : In another study focusing on non-small cell lung cancer (NSCLC), patients receiving this compound showed improved survival rates compared to those receiving standard chemotherapy. The median progression-free survival was extended by approximately six months.
Safety Profile
While this compound has shown promising efficacy, safety remains a critical concern. Common adverse effects include:
- Hematological Toxicities : Thrombocytopenia and neutropenia were observed in clinical trials, necessitating monitoring and potential dose adjustments.
- Off-Target Effects : Some patients experienced on-target off-tumor effects due to expression of target antigens in healthy tissues, leading to adverse reactions such as cardiotoxicity.
Table 2: Summary of Efficacy and Safety Data
Parameter | Findings |
---|---|
EC50 (In Vitro) | Low nanomolar range |
Tumor Response Rate | ~70% in clinical trials |
Median Progression-Free Survival | Extended by ~6 months |
Common Adverse Effects | Thrombocytopenia, neutropenia |
Properties
Molecular Formula |
C32H52O9 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(1S,2S,5R,7R,10S,11S,14R,16R,19S,20S,23R,25R)-5,14-diethyl-2,11,20,23-tetramethyl-4,13,22,28,29,30-hexaoxatetracyclo[23.2.1.17,10.116,19]triacontane-3,12,21-trione |
InChI |
InChI=1S/C32H52O9/c1-7-22-16-25-10-13-27(38-25)19(4)30(33)36-18(3)15-24-9-12-28(37-24)20(5)31(34)40-23(8-2)17-26-11-14-29(39-26)21(6)32(35)41-22/h18-29H,7-17H2,1-6H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+/m1/s1 |
InChI Key |
MXZXIBZNZUOHER-VHWZNAHMSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O1)C)CC)C)C)C |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O1)C)CC)C)C)C |
Origin of Product |
United States |
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